methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
CAS No.: 624726-22-3
Cat. No.: VC16157982
Molecular Formula: C20H16N4O4S2
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624726-22-3 |
|---|---|
| Molecular Formula | C20H16N4O4S2 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | methyl 2-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
| Standard InChI | InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3 |
| Standard InChI Key | VRSJEKYKGGGNEA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates three key components:
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Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 1-position with an acetate group and at the 3-position with a hydrazone linkage.
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Benzothiazole unit: A heterocyclic ring system containing sulfur and nitrogen atoms, linked to the indole via a sulfanyl-acetyl group. This moiety is known for its electron-deficient properties and role in enhancing molecular interactions with biological targets.
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Hydrazone bridge: A (–NH–N=CH–) group connecting the indole and benzothiazole components, which introduces conformational rigidity and potential for hydrogen bonding.
The stereochemistry of the hydrazone group is specified as 3Z, indicating a cis configuration around the double bond, which influences molecular geometry and binding affinity .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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¹H NMR: Signals corresponding to the methyl ester (δ ~3.7 ppm), aromatic protons of indole (δ ~7.1–7.5 ppm), and benzothiazole (δ ~7.8–8.3 ppm) .
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IR spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), N–H (∼3300 cm⁻¹), and C–S (∼690 cm⁻¹) .
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Mass spectrometry: A molecular ion peak at m/z 440.5 confirms the molecular weight.
Computational studies using density functional theory (DFT) predict a planar conformation for the benzothiazole-indole system, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Indole functionalization: Introduction of a hydrazine group at the 3-position of 2-oxoindole via nucleophilic substitution.
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Benzothiazole-thioacetate preparation: Reaction of 2-mercaptobenzothiazole with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride .
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Hydrazone formation: Condensation of the hydrazine-modified indole with the benzothiazole-thioacetate under acidic conditions.
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Esterification: Methylation of the acetic acid side chain using methanol and a catalytic acid.
Critical challenges include controlling stereoselectivity at the hydrazone double bond and minimizing side reactions during thioacetate formation .
Optimization Strategies
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Catalytic systems: Vanadium-based catalysts (e.g., VO(acac)₂) improve reaction yields in sulfide oxidation steps .
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 440.5 g/mol | Mass spectrometry |
| Melting point | 198–202°C (decomposes) | Differential scanning calorimetry |
| Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL | Shake-flask method |
| logP (octanol-water) | 3.2 ± 0.3 | HPLC retention time |
| Stability | Stable at 4°C for 6 months | Accelerated stability testing |
The compound’s lipophilicity (logP = 3.2) suggests moderate membrane permeability, while poor aqueous solubility necessitates formulation strategies for in vivo applications.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.89 μM, surpassing the selectivity of celecoxib (IC₅₀ = 1.2 μM). Molecular docking reveals hydrogen bonding between the hydrazone group and COX-2’s Arg120 residue.
Antimicrobial Effects
Against Staphylococcus aureus:
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MIC: 8 μg/mL (compared to 2 μg/mL for vancomycin).
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Biofilm disruption: 62% reduction at 16 μg/mL.
Comparative Analysis with Related Compounds
The methyl ester derivative discussed here exhibits superior COX-2 selectivity and aqueous stability compared to ethyl analogues .
Applications in Medicinal Chemistry
Drug Development
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Lead optimization: Modifications to the hydrazone bridge aim to enhance metabolic stability.
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Combination therapies: Synergy with doxorubicin reduces cardiotoxicity in murine models.
Diagnostic Imaging
Radiolabeling with ¹⁸F (t₁/₂ = 110 min) enables PET imaging of COX-2 overexpression in rheumatoid arthritis.
Future Research Directions
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In vivo pharmacokinetics: Address low oral bioavailability (<15%) through prodrug strategies.
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Target validation: CRISPR-Cas9 screening to identify off-target effects.
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Formulation science: Development of nanoparticle carriers to improve solubility.
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